methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate
CAS No.: 2549050-61-3
Cat. No.: VC11825213
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549050-61-3 |
|---|---|
| Molecular Formula | C12H15NO3S |
| Molecular Weight | 253.32 g/mol |
| IUPAC Name | methyl 5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H15NO3S/c1-16-12(15)9-7-11(14)13(8-9)5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
| Standard InChI Key | FCWNOXOKSVTSFK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(=O)N(C1)CCC2=CC=CS2 |
| Canonical SMILES | COC(=O)C1CC(=O)N(C1)CCC2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
Methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate features a five-membered pyrrolidine ring with a ketone group at position 5 and a methyl ester at position 3. The nitrogen atom at position 1 is substituted with a 2-(thiophen-2-yl)ethyl group, introducing sulfur-containing aromaticity. The molecular formula is C₁₂H₁₅NO₃S, with a molar mass of 253.32 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃S | |
| Molecular Weight | 253.32 g/mol | |
| IUPAC Name | Methyl 5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylate | |
| CAS Number | 2549050-61-3 |
X-ray crystallography of analogous compounds, such as methyl 2,7,7-trimethyl-4-(3-methylthiophen-2-yl), reveals monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 9.0403 Å, b = 18.213 Å, and c = 11.1889 Å . These structural insights suggest similar packing arrangements for the title compound.
Synthetic Methodologies
Pyrrolidine Ring Formation
The synthesis begins with the cyclization of itaconic acid derivatives or aminophenols. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) is synthesized from 2-aminophenol and itaconic acid, followed by esterification with methanol and sulfuric acid to yield methyl esters .
Thiophenylethyl Functionalization
The thiophen-2-yl group is introduced via alkylation or Friedel-Crafts reactions. In one approach, 5-oxopyrrolidine-3-carboxylates react with 2-(thiophen-2-yl)ethyl halides in the presence of Lewis acids like AlCl₃. Optimal yields (>70%) are achieved under reflux conditions in aprotic solvents (e.g., dichloromethane).
Esterification and Purification
Final esterification employs methanol and catalytic sulfuric acid, with purification via column chromatography (silica gel, ethyl acetate/hexane). The product’s purity (>95%) is verified by high-performance liquid chromatography (HPLC).
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Resonances at δ 7.20–7.40 (thiophene protons), δ 3.70 (ester methyl), and δ 2.80–3.50 (pyrrolidine ring protons).
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MS (ESI+): A molecular ion peak at m/z 254.1 [M+H]⁺ confirms the molecular weight.
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